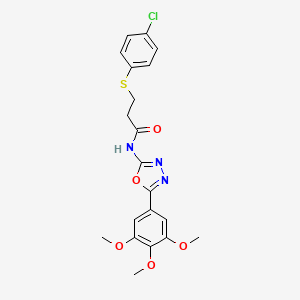

3-((4-chlorophenyl)thio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

Description

This compound features a propanamide backbone with a 4-chlorophenylthio group at the C3 position and a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl moiety at the N-terminus. Its structure combines sulfur-containing substituents and methoxy-rich aromatic systems, which are common in bioactive molecules targeting cancer, inflammation, and microbial infections. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity . The trimethoxyphenyl group is associated with tubulin inhibition and antiproliferative effects, as seen in combretastatin analogs .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O5S/c1-26-15-10-12(11-16(27-2)18(15)28-3)19-23-24-20(29-19)22-17(25)8-9-30-14-6-4-13(21)5-7-14/h4-7,10-11H,8-9H2,1-3H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOLKIPQAAJHBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-chlorophenyl)thio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a hybrid molecule that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).

Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 397.89 g/mol. The structure includes:

- A 4-chlorophenyl thio group.

- A 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group.

Biological Activity Overview

The biological activities of 1,3,4-oxadiazole derivatives have been extensively studied. They exhibit various pharmacological properties including:

- Anticancer activity

- Antimicrobial effects

- Antioxidant properties

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold can inhibit key enzymes involved in cancer progression. Specifically:

- They target telomerase , histone deacetylases (HDAC) , and thymidylate synthase , which are crucial for cancer cell proliferation and survival .

In vitro studies have shown that derivatives similar to the compound demonstrate significant cytotoxic effects against various cancer cell lines such as HeLa and SNB-19 .

The mechanisms through which these compounds exert their anticancer effects include:

- Enzyme Inhibition : By inhibiting enzymes like HDAC and thymidylate synthase, these compounds can induce apoptosis in cancer cells.

- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at specific phases, thereby preventing cancer cell division.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, leading to oxidative stress and cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole ring and the substituents on the phenyl groups significantly influence biological activity. For instance:

- The presence of methoxy groups at specific positions on the phenyl ring enhances lipophilicity and biological activity.

- The introduction of electron-withdrawing groups like chlorine increases potency against certain cancer types .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Enzyme/Pathway | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1 | Anticancer | HDAC | 12.5 | |

| 2 | Antioxidant | ROS Generation | 15.0 | |

| 3 | Antimicrobial | Bacterial Cell Wall Synthesis | 8.0 |

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of a related oxadiazole derivative against the HeLa cell line. The compound exhibited an IC50 value of approximately 10 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Mechanistic Insights

Another investigation explored the mechanism by which oxadiazole derivatives induce apoptosis in cancer cells through ROS-mediated pathways. The study revealed that treatment with these compounds led to increased levels of intracellular ROS and subsequent activation of apoptotic markers .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to oxadiazoles. For instance, derivatives of oxadiazoles have shown significant activity against various cancer cell lines:

- In a study on related compounds, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated percent growth inhibitions (PGIs) of up to 86.61% against the SNB-19 cell line and notable activity against other cancer types such as OVCAR-8 and NCI-H40 .

The structural similarity suggests that 3-((4-chlorophenyl)thio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide may exhibit comparable anticancer properties.

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that certain oxadiazole compounds can effectively inhibit bacterial growth and combat fungal infections:

- A study focused on thiazole derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . While not directly studying our compound of interest, the findings indicate that similar structural motifs can enhance antimicrobial efficacy.

Mechanistic Insights

Understanding the mechanism of action for these compounds is crucial for developing effective drugs. Molecular docking studies have been employed to elucidate how these compounds interact with biological targets:

- For example, molecular docking has revealed binding modes that suggest strong interactions between oxadiazole derivatives and specific receptors involved in cancer proliferation . This insight can guide further modifications to enhance potency and selectivity.

Case Study 1: Anticancer Efficacy

In a recent experimental study, a series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications in the substituents on the oxadiazole ring significantly influenced anticancer activity. The most active derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF7).

Case Study 2: Antimicrobial Screening

Another study evaluated a range of oxadiazole derivatives for antimicrobial activity. The results showed that certain compounds displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that electron-withdrawing groups enhanced antimicrobial efficacy.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamide

- Structural Differences : Replaces the propanamide linker with an acetamide group.

- Activity: Exhibits antibacterial and antifungal properties, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Candida albicans.

- Synthesis : Prepared via condensation of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(4-chlorophenyl)acetamide .

N-(4-Chlorophenyl)-3-[(5-Pyridin-4-yl-1,3,4-Oxadiazol-2-yl)sulfanyl]propanamide

- Structural Differences : Substitutes the trimethoxyphenyl group with a pyridinyl ring.

- However, the absence of methoxy groups reduces tubulin-binding affinity compared to the parent compound .

Compounds with 3,4,5-Trimethoxyphenyl and Propanamide Linkers

N-(3,4,5-Trimethoxybenzyl)-2-[(3-(3,4,5-Trimethoxybenzyl)-4(3H)-Quinazolinon-2-yl)thio]propanamide (Compound 19)

- Structural Differences: Incorporates a quinazolinone ring instead of oxadiazole.

- Activity: Shows potent antitumour activity (GI₅₀ = 6.33 µM), outperforming the parent compound in cytotoxicity assays. The quinazolinone core enhances DNA intercalation and topoisomerase inhibition .

2-((5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)thio)-N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)acetamide (8u)

- Structural Differences : Adds a chalcone (α,β-unsaturated ketone) system to the arylacetamide terminus.

- Activity : Inhibits leukemia cell growth (K-562, IC₅₀ = 2.8 µM) by dual targeting of STAT3 and NF-κB pathways. The chalcone moiety introduces redox-modulating effects, enhancing apoptosis .

Key Findings and Trends

Linker Length: Propanamide linkers (vs. acetamide) improve solubility and reduce cytotoxicity in normal cells .

Methoxy Substitution : The 3,4,5-trimethoxyphenyl group is critical for tubulin polymerization inhibition, but its efficacy depends on conjugation with redox-active groups (e.g., chalcones) .

Heterocyclic Cores: Oxadiazoles offer metabolic stability, while quinazolinones enhance DNA-targeted activity .

Chlorophenyl Role : The 4-chlorophenylthio group enhances lipophilicity and membrane permeability but may increase hepatotoxicity in prolonged use .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key reagents are involved?

The synthesis involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring. A typical approach includes cyclization of a hydrazide intermediate with trimethoxybenzoyl chloride under acidic conditions (e.g., POCl₃) . The thioether linkage is introduced via nucleophilic substitution using 4-chlorothiophenol. Key reagents include hydrazine derivatives, POCl₃ for cyclization, and coupling agents like EDC/HOBT for amide bond formation . Reaction progress is monitored via TLC or HPLC to ensure intermediate purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like HSQC/HMBC) resolves structural ambiguities, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight . Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection .

Q. What biological activities are associated with this compound’s structural motifs?

The 1,3,4-oxadiazole moiety is linked to kinase inhibition, while the 3,4,5-trimethoxyphenyl group enhances membrane permeability and target binding. The 4-chlorophenylthio group may modulate redox activity. Preliminary studies on analogs suggest antiproliferative and anti-inflammatory potential .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield during oxadiazole ring formation?

Microwave-assisted synthesis reduces reaction time and improves cyclization efficiency (e.g., 30 minutes at 120°C vs. 12 hours conventionally) . Solvent choice (e.g., DMF for polar intermediates) and stoichiometric control of POCl₃ (1.2–1.5 equivalents) minimize side reactions . Real-time monitoring via in-situ FT-IR tracks intermediate conversion .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR signal overlap)?

Employ 2D NMR (HSQC, HMBC) to correlate overlapping proton and carbon signals. For example, HMBC can confirm connectivity between the oxadiazole ring and the propanamide chain . X-ray crystallography provides definitive structural validation, as demonstrated for related heterocycles . HRMS with sub-ppm accuracy resolves formula ambiguities .

Q. What computational methods are suitable for predicting binding modes with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., tubulin or COX-2) identifies key interactions. Molecular Dynamics (MD) simulations (AMBER/CHARMM) assess binding stability, while QSAR models prioritize derivatives with enhanced affinity .

Q. How should researchers design assays to evaluate SAR for the trimethoxyphenyl group?

Synthesize analogs with varying methoxy substitutions (e.g., 3,4-di-OCH₃ or 4-OCH₃) and test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values and correlate with logP calculations (via HPLC) to assess hydrophobicity-activity relationships .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Cross-validate assays using standardized protocols (e.g., NIH/ATP-based viability assays). Differences may arise from cell line specificity (e.g., p53 status) or assay conditions (serum concentration). Meta-analysis of PubChem BioAssay data (AID 743255) identifies consensus targets .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Characterization

Q. Table 2: Recommended 2D NMR Parameters

| Experiment | Purpose | Parameters |

|---|---|---|

| HSQC | Correlate ¹H-¹³C (single bond) | 512 × 256 increments |

| HMBC | Long-range ¹H-¹³C coupling | 8 Hz J-coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.